2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a thiophene ring, a benzenesulfonamide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the benzenesulfonamide group:
Chlorination: The final step involves the chlorination of the compound to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues . This interaction can inhibit enzyme activity or modulate receptor function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene ring, which may reduce its biological activity.
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the chloro substituent, which may affect its reactivity.
Uniqueness
2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the presence of both the thiophene ring and the chloro substituent, which can enhance its biological activity and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXTDKJTUKAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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